The synthesis of 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol can be achieved through several methods, with one notable approach involving the Suzuki coupling reaction. This method typically utilizes 4-bromoanisole and 2-fluoropyridine-5-boronic acid as starting materials.
The molecular structure of 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol features:
Computational studies using molecular modeling software have been employed to predict the compound's conformation and interaction with biological targets. The dihedral angles between substituents can significantly affect its biological activity and solubility.
5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol can participate in various chemical reactions:
The mechanism of action for 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol is closely linked to its interactions with biological targets, particularly in the context of medicinal chemistry:
Molecular docking studies indicate that the binding affinity of this compound to target proteins is influenced by its structural features, including hydrogen bonding and hydrophobic interactions with amino acid residues in the binding site .
5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol has potential applications in various fields:
The phenolic compound 5-(2-fluoro-4-methoxyphenyl)pyridin-3-ol was strategically designed as a versatile precursor for positron emission tomography (PET) radioligands targeting metabotropic glutamate receptor 2 (mGluR2). This design emerged from structure-activity relationship (SAR) studies of mGluR2 negative allosteric modulators (NAMs), particularly Merck’s lead compound 5-(2,4-difluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide (IC₅₀ = 6.0 nM) [1]. Key modifications included:
Table 1: Key Properties of 5-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol as a Radioligand Precursor
Property | Value/Characteristic | Significance |
---|---|---|
Binding Affinity (IC₅₀) | 6–8 nM | High target engagement at mGluR2 |
logD | ~2.5 | Optimal for CNS penetration; minimizes P-gp efflux |
Radiolabeling Site | Phenolic hydroxyl group | Enables O-[¹¹C]methylation with high efficiency |
Selectivity | >100-fold vs. mGluR3 | Avoids off-target binding in vivo |
Radiolabeling of 5-(2-fluoro-4-hydroxyphenyl)pyridin-3-ol (phenol precursor) with carbon-11 was achieved via O-[¹¹C]methylation using [¹¹C]CH₃I under alkaline conditions:
Table 2: Radiolabeling Parameters for O-[¹¹C]Methylation
Parameter | Conditions/Outcomes | Impact on Radioligand Performance |
---|---|---|
Precursor Amount | 1.0–2.0 mg | Minimizes carrier dilution; maximizes molar activity |
Base | Tetrabutylammonium hydroxide (TBAOH) | Accelerates methylation kinetics |
Reaction Time | 5 minutes at 25°C | Compatible with ¹¹C half-life (20.4 min) |
Molar Activity | 212 ± 76 GBq/μmol (n=5) | Enables high-contrast imaging at low mass doses |
Radiochemical Purity | >99% | Reduces interference from radiometabolites |
1.3 In Vivo Evaluation of Radiolabeled Derivatives in Preclinical Neuroimaging
The radiolabeled derivative [¹¹C]mG2N001 underwent extensive PET evaluation in rodents and non-human primates:
Pretreatment and displacement studies validated in vivo specificity and drug-engagement:
Table 3: Target Engagement Profiles of mGluR2 NAMs with [¹¹C]mG2N001
NAM Blocker | Dose (mg/kg) | Pretreatment Time | Reduction in Cortical Uptake | Implication |
---|---|---|---|---|
VU6001966 | 1 | 10 min | 40% | Moderate receptor occupancy |
VU6001966 | 10 | 10 min | 80% | Near-complete receptor saturation |
MNI-137 | 3 | 10 min | 60% | High in vivo potency |
MNI-137 | 3 | 60 min | 25% | Time-dependent dissociation from receptor |
[¹¹C]mG2N001 exhibited species-dependent pharmacokinetics:
Table 4: Species Comparison of [¹¹C]mG2N001 Pharmacokinetics
Parameter | Rat | Non-Human Primate | Interpretation |
---|---|---|---|
Tₘₐₓ (min) | 5–10 | 15–20 | Slower BBB penetration in primates |
Brain-Plasma Ratio | 3.2 ± 0.8 | 5.4 ± 2.6 | Higher CNS availability in primates |
Cortical SUVₘₐₓ | 2.5 ± 0.3 | 3.8 ± 0.5 | Reflects higher mGluR2 density |
Efflux Influence | Significant (P-gp) | Minimal | Favors translation to humans |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8
CAS No.: